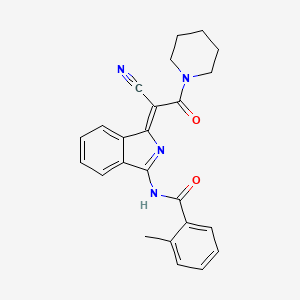

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

Description

The compound “(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide” (hereafter referred to as Compound Z) is a structurally complex molecule featuring an isoindole core fused with a cyano-substituted ethylidene moiety, a piperidin-1-yl group, and a 2-methylbenzamide substituent. Its Z-configuration at the ethylidene double bond is critical for maintaining stereochemical integrity and biological activity.

Properties

IUPAC Name |

N-[(3Z)-3-(1-cyano-2-oxo-2-piperidin-1-ylethylidene)isoindol-1-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-16-9-3-4-10-17(16)23(29)27-22-19-12-6-5-11-18(19)21(26-22)20(15-25)24(30)28-13-7-2-8-14-28/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,26,27,29)/b21-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKPFGXBVJPFFO-MRCUWXFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)N3CCCCC3)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)N3CCCCC3)/C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide involves multiple steps, including the formation of key intermediates. The reaction typically utilizes piperidine derivatives and isoindole frameworks, which are known for their diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing piperidine and isoindole moieties. For instance, a related compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . The incorporation of the cyano group has been linked to enhanced antimicrobial properties, suggesting that (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide may exhibit similar effects.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, docking studies indicate strong interactions with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The inhibition of AChE by related compounds has shown promising results in enhancing cognitive function in animal models . The IC50 values for these inhibitors often fall within a range that suggests effective therapeutic concentrations.

Case Studies

Discussion

The biological activity of (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is promising, particularly in antimicrobial and enzyme inhibition contexts. The presence of the piperidine ring enhances its interaction with biological targets, while the cyano and isoindole components contribute to its pharmacological profile.

Comparison with Similar Compounds

N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide

- Key Differences: The amino group at the 2-oxoethylidene position is substituted with a 3-methoxypropyl chain instead of piperidin-1-yl. The benzamide substituent is para-methyl (4-methyl) rather than ortho-methyl (2-methyl).

(Z)-2-((1-benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one

- Key Differences :

- Replaces the isoindole core with an indole scaffold.

- Features a rigid quinuclidin-3-one ring instead of the piperidin-1-yl group.

- Implications :

(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide

- Key Differences: Contains a thiosemicarbazide group linked to a dihydroindole moiety instead of the cyanoethylidene-isoindole system. Features a 2-chlorobenzyl substituent.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Compound Z and Analogues

| Compound | Core Structure | Substituents (R1, R2) | LogP (Predicted) | Notable Spectral Features (NMR/IR) |

|---|---|---|---|---|

| Compound Z | Isoindole | R1=Piperidin-1-yl, R2=2-Me | 3.2 | Isoindole Hα: δ 7.8–8.1 ppm; CN: ν 2230 cm⁻¹ |

| N-[(3Z)-3-[...]-4-Me-Bz | Isoindole | R1=3-MeO-propyl, R2=4-Me | 2.8 | 4-Me Bz: δ 2.4 ppm (s); NH: ν 3320 cm⁻¹ |

| (Z)-Quinuclidin-3-one | Indole | R1=Quinuclidin-3-one | 3.5 | Indole H3: δ 7.5 ppm; C=O: ν 1705 cm⁻¹ |

| Thiosemicarbazide | Dihydroindole | R1=2-Cl-Bz, R2=Thiosemicarb | 3.0 | S=C-NH: ν 1250 cm⁻¹; Cl: δ 7.3 ppm (d) |

- Spectral Data: Compound Z’s isoindole protons resonate at δ 7.8–8.1 ppm, distinct from indole-based analogues (δ 7.3–7.6 ppm) . The cyano group in Compound Z exhibits a characteristic IR absorption at ~2230 cm⁻¹, absent in non-cyano analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.